[4-(2-METHOXYPHENYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE
[4-(2-METHOXYPHENYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0698749
InChI:
InChI=1S/C16H22N2O3/c1-20-14-6-3-2-5-13(14)17-8-10-18(11-9-17)16(19)15-7-4-12-21-15/h2-3,5-6,15H,4,7-12H2,1H3
SMILES:
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCO3
Molecular Formula:
C16H22N2O3
Molecular Weight:
290.36 g/mol
[4-(2-METHOXYPHENYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE
CAS No.:
Cat. No.: VC0698749
Molecular Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N2O3 |
|---|---|
| Molecular Weight | 290.36 g/mol |
| IUPAC Name | [4-(2-methoxyphenyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
| Standard InChI | InChI=1S/C16H22N2O3/c1-20-14-6-3-2-5-13(14)17-8-10-18(11-9-17)16(19)15-7-4-12-21-15/h2-3,5-6,15H,4,7-12H2,1H3 |
| Standard InChI Key | SZOFGXWNOQFYJL-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCO3 |
| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCO3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator